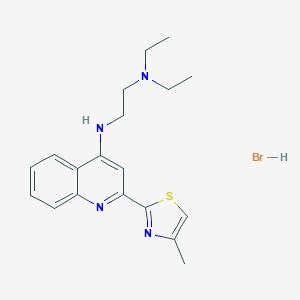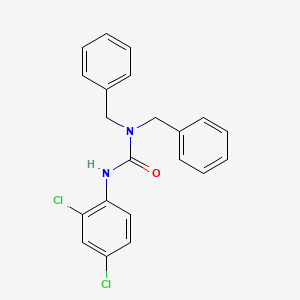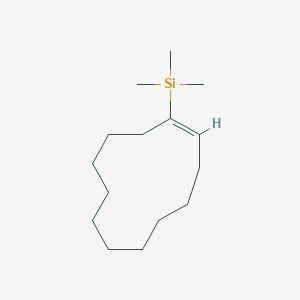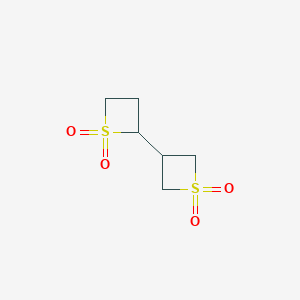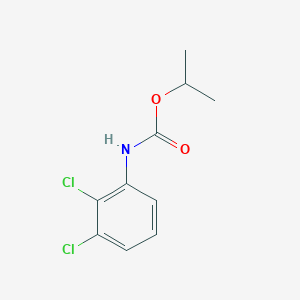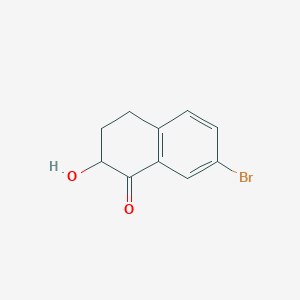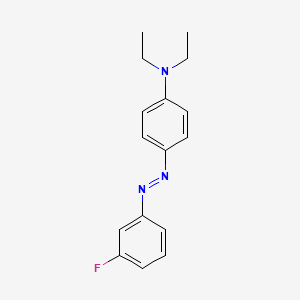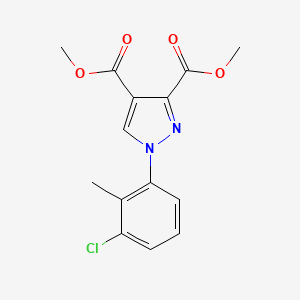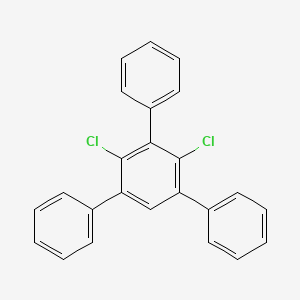
2,4-Dichloro-1,3,5-triphenylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-1,3,5-triphenylbenzene is an organic compound with the molecular formula C24H16Cl2 It is a derivative of benzene, where two chlorine atoms and three phenyl groups are substituted at the 2, 4, and 1, 3, 5 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-1,3,5-triphenylbenzene typically involves the electrophilic aromatic substitution reaction. One common method is the chlorination of 1,3,5-triphenylbenzene using chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 4 positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dichloro-1,3,5-triphenylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The phenyl groups can undergo oxidation to form quinones or reduction to form cyclohexyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 2,4-diamino-1,3,5-triphenylbenzene or 2,4-dialkoxy-1,3,5-triphenylbenzene can be formed.
Oxidation Products: Quinone derivatives of 1,3,5-triphenylbenzene.
Reduction Products: Cyclohexyl derivatives of 1,3,5-triphenylbenzene.
Applications De Recherche Scientifique
2,4-Dichloro-1,3,5-triphenylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-1,3,5-triphenylbenzene involves its interaction with various molecular targets. The compound’s chlorine atoms and phenyl groups allow it to participate in multiple pathways, including:
Electrophilic Aromatic Substitution: The chlorine atoms can be replaced by other electrophiles, leading to the formation of new compounds.
π-π Interactions: The phenyl groups can engage in π-π stacking interactions with other aromatic systems, influencing the compound’s behavior in biological and chemical systems.
Comparaison Avec Des Composés Similaires
2,4-Dichloro-1,3,5-triazine: Another chlorinated aromatic compound with different reactivity and applications.
1,3,5-Triphenylbenzene: The parent compound without chlorine substitution, used as a photoluminescent chemo-sensor platform.
2,4-Dichloro-1,3,5-tribromobenzene: A similar compound with bromine atoms instead of phenyl groups, exhibiting different chemical properties.
Uniqueness: 2,4-Dichloro-1,3,5-triphenylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its combination of chlorine atoms and phenyl groups makes it a versatile compound for various research and industrial purposes.
Propriétés
Numéro CAS |
112322-80-2 |
|---|---|
Formule moléculaire |
C24H16Cl2 |
Poids moléculaire |
375.3 g/mol |
Nom IUPAC |
2,4-dichloro-1,3,5-triphenylbenzene |
InChI |
InChI=1S/C24H16Cl2/c25-23-20(17-10-4-1-5-11-17)16-21(18-12-6-2-7-13-18)24(26)22(23)19-14-8-3-9-15-19/h1-16H |
Clé InChI |
ZQBDQCKMIHCHLI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=C(C(=C2Cl)C3=CC=CC=C3)Cl)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


